(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide
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Overview
Description
The compound (2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic molecule featuring multiple functional groups, including a sulfonyl imine, a dioxido dihydrothiophene, and a benzothiazole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with a suitable benzothiazole precursor, such as 2-aminobenzothiazole, which can be synthesized via the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through acylation reactions using carboxylic acid derivatives.
Sulfonyl Imine Formation: The sulfonyl imine moiety can be formed by reacting a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) with an amine, followed by oxidation.
Attachment of the Dioxido Dihydrothiophene:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur or nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide: can be compared with other sulfonyl imine compounds, benzothiazole derivatives, and thiophene-containing molecules.
Uniqueness
- The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H14ClN3O5S3 |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C18H14ClN3O5S3/c19-12-2-4-14(5-3-12)30(26,27)22-18-21-15-6-1-11(9-16(15)28-18)17(23)20-13-7-8-29(24,25)10-13/h1-9,13H,10H2,(H,20,23)(H,21,22) |
InChI Key |
ZPALRPFQRZUASI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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